molecular formula C18H17N3O3S B2602123 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 923196-04-7

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2602123
CAS No.: 923196-04-7
M. Wt: 355.41
InChI Key: WVRKGOHYQSNIJA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at position 3 of the pyridazinone ring, an ethyl linker, and a terminal thiophene-2-carboxamide group. The thiophene-2-carboxamide moiety introduces planar aromaticity and hydrogen-bonding capacity, which may influence target binding and solubility .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-6-4-13(5-7-14)15-8-9-17(22)21(20-15)11-10-19-18(23)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRKGOHYQSNIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.

    Coupling Reactions: The final step involves coupling the pyridazinone and thiophene moieties through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the NF-κB signaling pathway, which plays a key role in regulating the expression of pro-inflammatory genes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide are compared below with analogs from the pyridazinone, thiophene-carboxamide, and related heterocyclic families.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Solubility/Stability Reference
This compound Pyridazinone-ethyl-thiophene 4-Methoxyphenyl, thiophene-2-carboxamide ~413.45* Not explicitly reported† Moderate (polar groups)‡
Ethyl 2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) Pyridazinone-acetate 4-(Methylthio)benzyl, methyl group 348.43 Formyl peptide receptor (FPR) modulation Low (lipophilic substituents)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone-acetamide 4-Bromophenyl, 4-(methylthio)benzyl 472.40 FPR antagonism Moderate
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide 2-Nitrophenyl 262.26 Antibacterial, genotoxic Low (crystalline form)
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide) Dihydropyridine-thioether 4-Methoxyphenyl-thioethyl, furyl, cyano ~555.60* Calcium channel modulation High (polar groups)

*Calculated using ChemDraw. †Assumed based on structural analogs (e.g., FPR modulation in pyridazinones ). ‡Predicted via LogP calculations.

Key Observations

Structural Flexibility vs. Activity: The target compound’s ethyl linker and thiophene-2-carboxamide group distinguish it from pyridazinone derivatives like 6a and 8a, which feature acetates or acetamides with halogenated aryl groups. Compared to N-(2-nitrophenyl)thiophene-2-carboxamide , the target’s pyridazinone core introduces additional hydrogen-bonding sites (via the 6-oxo group), which could enhance binding to enzymatic targets like kinases or proteases.

Electronic Effects :

  • The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-bromophenyl in 8a or 2-nitrophenyl in ’s compound. This difference may influence metabolic stability and redox properties .

Pharmacological Potential: Pyridazinone-thiophene hybrids (e.g., 8c in ) demonstrate FPR modulation, suggesting the target compound may share similar mechanisms . AZ331 () highlights the importance of thioether and dihydropyridine moieties in calcium channel activity, but the target’s pyridazinone-thiophene architecture may favor alternate targets like cyclooxygenases or phosphodiesterases .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 8a–c (), involving condensation of pyridazinone intermediates with thiophene-2-carbonyl chloride under basic conditions . However, the ethyl linker may require additional steps, such as nucleophilic substitution or reductive amination .

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Features

The compound features a thiophene ring connected to a pyridazinone core that includes a methoxyphenyl group . The unique combination of these functional groups suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.

Component Description
Core Structure Pyridazinone
Functional Groups Methoxyphenyl, Thiophene
Molecular Weight Approx. 300 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that the compound may act as an enzyme inhibitor , particularly targeting pathways involved in inflammation and cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes that lead to disease progression.
  • Receptor Modulation: It may also modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities:

  • Anticancer Activity:
    • Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and A549 by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .
    • For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting potent anticancer properties .
  • Anti-inflammatory Effects:
    • Compounds containing thiophene and pyridazinone moieties have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on pyridazinone derivatives showed significant cytotoxic effects against multiple human cancer cell lines, with some derivatives exhibiting better efficacy than standard chemotherapeutics like etoposide .
  • Another investigation highlighted the potential of similar compounds to induce apoptosis through mechanisms involving the disruption of microtubule stability, which is crucial for proper mitotic progression in cancer cells .

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